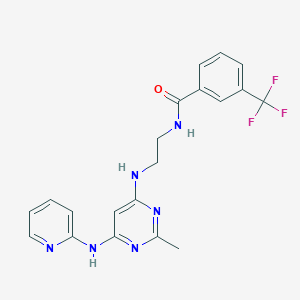
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Discovery and Anticancer Applications
The design and biological evaluation of similar compounds, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), underline the potential of such chemicals in cancer therapy. MGCD0103 is a small molecule histone deacetylase (HDAC) inhibitor, showing selectivity towards HDACs 1-3 and 11, demonstrating significant antitumor activity and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).
Analytical Applications
In analytical chemistry, methods developed for the separation of related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), highlight the importance of these compounds in quality control and pharmaceutical analysis. The study developed a nonaqueous capillary electrophoretic method for analyzing imatinib mesylate and related substances, demonstrating the utility of such compounds in ensuring drug purity and efficacy (Ye et al., 2012).
Metabolic Pathway Insights
Research into the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has provided insights into the metabolic pathways of similar compounds. This includes the identification of main metabolites and the metabolic transformations such as N-demethylation and hydroxylation, enriching our understanding of how such compounds are processed in the human body (Gong et al., 2010).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds, such as pyrazolopyrimidines derivatives, demonstrate the versatile applications of these chemicals in developing anticancer and anti-inflammatory agents. These studies not only add to the chemical repertoire available for drug development but also highlight the potential therapeutic benefits of such compounds in treating various diseases (Rahmouni et al., 2016).
Antimicrobial Applications
The development of new thienopyrimidine derivatives and their evaluation for antimicrobial activity underscore the potential of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide analogs in contributing to the fight against microbial resistance, offering new avenues for antimicrobial therapy (Bhuiyan et al., 2006).
Wirkmechanismus
A preliminary biological test showed that compounds similar to this one exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% . In particular, one compound exhibited excellent antifungal activity against Phompsis sp., with the EC 50 value of 10.5 μg/ml, which was even better than that of Pyrimethanil (32.1 μg/ml) .
Zukünftige Richtungen
The development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Therefore, this compound, being a pyrimidine derivative, could potentially be used in the development of new fungicides.
Eigenschaften
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-27-17(12-18(28-13)29-16-7-2-3-8-24-16)25-9-10-26-19(30)14-5-4-6-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,26,30)(H2,24,25,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMUUUBTUTAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


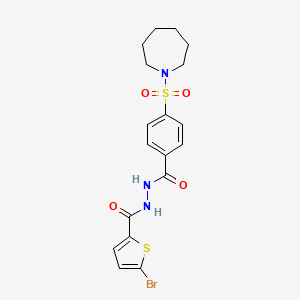
![1-(4-Fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2428536.png)
![5,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428538.png)
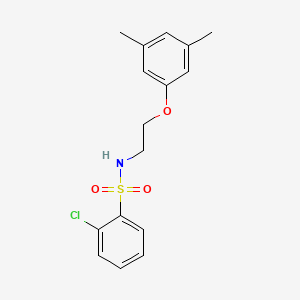
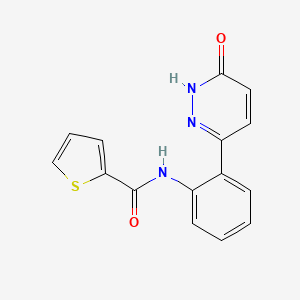

![N-(3-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2428544.png)
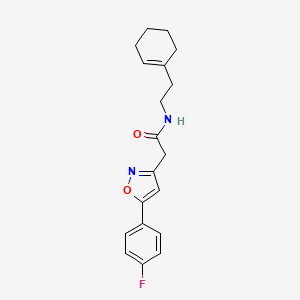
![Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2428548.png)
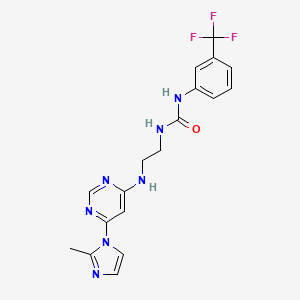
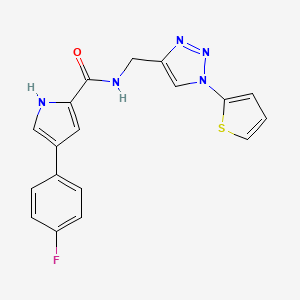
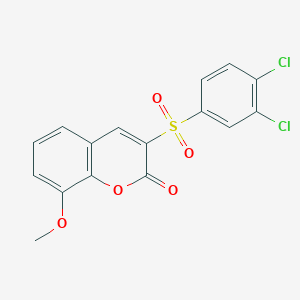
![2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2428553.png)